molecular formula C16H22N2 B2619461 N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine CAS No. 1094317-34-6

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine

Cat. No.: B2619461
CAS No.: 1094317-34-6
M. Wt: 242.366
InChI Key: VEROPWZWUKHGHV-UHFFFAOYSA-N
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Description

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable diketone with an amine under acidic conditions. For instance, the reaction of 2,5-hexanedione with aniline in the presence of acetic acid can yield 2,5-dimethyl-1-phenylpyrrole.

    Substitution Reactions: The methylation of the pyrrole ring can be achieved using methyl iodide and a strong base like sodium hydride.

    Amine Introduction: The final step involves the introduction of the propan-2-amine group through a reductive amination reaction. This can be done by reacting the pyrrole derivative with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the phenyl group or the amine group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.

    Phenylpyrrole: Another related compound with a phenyl group attached to the pyrrole ring.

    Propan-2-amine: A basic amine structure that is part of the compound.

Uniqueness

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine is unique due to its specific combination of substituents on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-12(2)17-11-15-10-13(3)18(14(15)4)16-8-6-5-7-9-16/h5-10,12,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEROPWZWUKHGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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